Methyl 3-(2-Chlorophenyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 3-(2-Chlorophenyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-Chlorophenyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction proceeds through a cyclization process to form the pyrrole ring. The general reaction conditions include refluxing the reactants in ethanol or another suitable solvent for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-Chlorophenyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH2) or thiourea.
Major Products
Oxidation: Pyrrole-2-carboxylic acids.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2-Chlorophenyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Methyl 3-(2-Chlorophenyl)-1H-pyrrole-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-Bromophenyl)-1H-pyrrole-2-carboxylate
- Methyl 3-(2-Fluorophenyl)-1H-pyrrole-2-carboxylate
- Methyl 3-(2-Methylphenyl)-1H-pyrrole-2-carboxylate
Uniqueness
Methyl 3-(2-Chlorophenyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This chlorine atom can participate in various substitution reactions, making the compound versatile for further functionalization.
Properties
Molecular Formula |
C12H10ClNO2 |
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Molecular Weight |
235.66 g/mol |
IUPAC Name |
methyl 3-(2-chlorophenyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H10ClNO2/c1-16-12(15)11-9(6-7-14-11)8-4-2-3-5-10(8)13/h2-7,14H,1H3 |
InChI Key |
BVMDIWUAXNPBJI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CN1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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